Cas no 478261-95-9 (2-(3-Phenyl-2-propenylidene)-3-quinuclidinone)

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone 化学的及び物理的性質
名前と識別子
-
- 2-(3-phenyl-2-propenylidene)-3-quinuclidinone
- (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-azabicyclo[2.2.2]octan-3-one
- 2-(3-phenyl-2-propenylidene)-3-quinuclidinone, AldrichCPR
- 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone
-
- MDL: MFCD00098046
- インチ: 1S/C16H17NO/c18-16-14-9-11-17(12-10-14)15(16)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8+
- InChIKey: BYGXMZALOKSELM-DUEVJXGLSA-N
- ほほえんだ: O=C1/C(=C\C=C\C2C=CC=CC=2)/N2CCC1CC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 20.3
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB301201-100 mg |
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone; . |
478261-95-9 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | 9L-738-5MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB301201-100mg |
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone; . |
478261-95-9 | 100mg |
€283.50 | 2025-02-18 | ||
Key Organics Ltd | 9L-738-1MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 9L-738-10MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 9L-738-50MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | 9L-738-100MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 100mg |
£146.00 | 2025-02-09 |
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
2-(3-Phenyl-2-propenylidene)-3-quinuclidinoneに関する追加情報
Recent Advances in the Study of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone (CAS: 478261-95-9)
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone (CAS: 478261-95-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurological and neuromuscular signaling. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
The compound's unique structure, featuring a quinuclidinone core conjugated with a phenylpropenylidene moiety, has been the subject of extensive synthetic optimization. A 2023 study published in the Journal of Medicinal Chemistry detailed an improved synthetic route that enhances yield and purity, addressing previous challenges in scalability. The authors employed a Pd-catalyzed cross-coupling strategy, which significantly reduced byproduct formation and improved the overall efficiency of the synthesis.
Pharmacologically, 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone has shown promising activity as a selective α7 nAChR agonist. Preclinical studies in rodent models have demonstrated its potential in mitigating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's. Notably, a 2022 study in Neuropharmacology reported that the compound exhibited improved blood-brain barrier permeability compared to earlier analogs, a critical factor for central nervous system (CNS) drug development.
Recent in vitro and in vivo investigations have also highlighted the compound's anti-inflammatory properties. A 2023 paper in Biochemical Pharmacology revealed that 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone modulates the cholinergic anti-inflammatory pathway, reducing pro-inflammatory cytokine release in macrophage models. This dual mechanism of action—targeting both neurological and inflammatory pathways—positions the compound as a potential multi-target therapeutic agent.
Despite these advances, challenges remain in the clinical translation of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone. Pharmacokinetic studies indicate moderate metabolic stability, with hepatic clearance being a primary elimination route. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's metabolic profile while retaining its pharmacological efficacy. Researchers are particularly focused on modifying the propenylidene side chain to enhance both potency and bioavailability.
In conclusion, 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone represents a compelling case study in rational drug design, combining synthetic innovation with targeted biological activity. Its development underscores the importance of interdisciplinary approaches in modern medicinal chemistry, bridging chemical synthesis with neuropharmacology and inflammation research. Future directions include advanced preclinical testing and the exploration of novel formulations to address current limitations in drug delivery and metabolism.
478261-95-9 (2-(3-Phenyl-2-propenylidene)-3-quinuclidinone) 関連製品
- 2287267-05-2(2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
- 1804937-12-9(4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid)
- 38275-59-1(5-Chloropyrimidine-2-carboxamide)
- 1607295-16-8(4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride)
- 941980-82-1(2-(4-{(4-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide)
- 2172479-52-4(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 1404364-66-4(2,5-dichloro-4-pyrazol-1-yl-pyrimidine)
- 1864016-52-3((3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride)
- 6302-68-7(5-methyl-1,2,4-triazin-3-amine)
